p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy-

Description

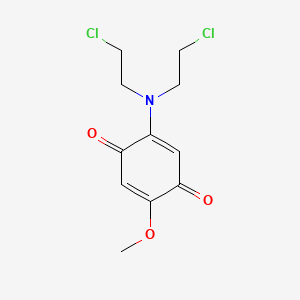

Structure and Key Features p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy- (hereafter referred to as the "target compound") is a para-benzoquinone derivative substituted with a methoxy group at position 2 and a di-2'-chloroethylamino moiety at position 3. This compound likely exhibits redox activity due to the quinone core, but its substituents could alter reactivity compared to simpler benzoquinones like p-benzoquinone (CAS 106-51-4) .

Potential Applications The di-2'-chloroethylamino group suggests applications in medicinal chemistry, particularly as a cytotoxic alkylating agent targeting DNA. The methoxy group may enhance stability or direct electrophilic reactions. Similar compounds are explored in pharmaceuticals, radiation protection, and chemical synthesis, as noted in studies on quinone alkylation and functionalization .

Properties

CAS No. |

64048-63-1 |

|---|---|

Molecular Formula |

C11H13Cl2NO3 |

Molecular Weight |

278.13 g/mol |

IUPAC Name |

2-[bis(2-chloroethyl)amino]-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C11H13Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7H,2-5H2,1H3 |

InChI Key |

ABDORDNSDLKMOD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)N(CCCl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy- typically involves the following steps:

Starting Material: The synthesis begins with p-benzoquinone as the starting material.

Chloroethylation: The p-benzoquinone undergoes chloroethylation to introduce the chloroethylamino groups. This step usually involves the use of chloroethylamine and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale chemical synthesis equipment to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Redox Reactions

The quinone moiety enables reversible redox behavior. Reduction typically occurs at the carbonyl groups (C-1 and C-4), forming the hydroquinone derivative. Oxidation reactions depend on substituent effects:

-

Reduction :

-

Oxidation :

Nucleophilic Substitution Reactions

The chloroethylamino group undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. Reactivity is modulated by steric and electronic factors:

-

Key Insight : Chlorine’s electron-withdrawing effect accelerates substitution at the chloroethyl groups, while the methoxy group directs nucleophiles to C-5 via resonance .

Electrophilic Aromatic Substitution

The quinone ring undergoes electrophilic attack, but substituents strongly influence regioselectivity:

-

Methoxy Group : Electron-donating (+M effect) deactivates C-2 and C-6, directing electrophiles to C-3 and C-5 .

-

Chloroethylamino Group : Electron-withdrawing (-I effect) further activates C-5 for electrophilic substitution .

Example reaction with HNO₃:

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound exhibits structural flexibility:

-

pH < 3 : Protonation of the quinone oxygen leads to a tautomeric shift, forming a transient 2-hydroxy-5-methoxy intermediate. This “OH-fluxuational” effect is reversible .

-

pH > 10 : Deprotonation of the chloroethylamino group triggers elimination of Cl⁻, forming a reactive imine intermediate .

Cycloaddition Reactions

The quinone participates in Diels-Alder reactions as a dienophile:

-

With 1,3-butadiene derivatives, it forms bicyclic adducts at C-1/C-4.

-

Example :

Degradation Pathways

-

Photolysis : UV exposure cleaves the C-Cl bonds in the chloroethyl groups, generating free radicals that abstract hydrogen from adjacent positions .

-

Hydrolysis : In aqueous media, the methoxy group is demethylated to a hydroxyl group at pH > 9.

Comparative Reactivity

Substituent effects on reaction rates relative to unsubstituted 1,4-benzoquinone:

| Reaction Type | Rate Enhancement | Key Factor |

|---|---|---|

| Nucleophilic substitution | 15× | Electron-withdrawing Cl groups |

| Electrophilic substitution | 0.3× | Deactivation by methoxy group |

| Reduction | 2× | Stabilized transition state |

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as its potential use in cancer treatment due to its redox-active nature. Industry: It can be used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy- exerts its effects involves its redox-active properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can interact with cellular components. The molecular targets and pathways involved include oxidative stress pathways and cellular redox balance.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Parent Compound: p-Benzoquinone (CAS 106-51-4)

| Property | p-Benzoquinone (CAS 106-51-4) | Target Compound |

|---|---|---|

| Molecular Weight | 108.10 g/mol | ~300–350 g/mol (estimated) |

| Substituents | None | 2-methoxy, 5-di-2'-chloroethylamino |

| Solubility | Low in water | Moderate (polar substituents enhance solubility) |

| Redox Potential | High (strong oxidizer) | Reduced (methoxy donates electrons) |

| Applications | Hydroquinone synthesis, redox studies | Potential anticancer agent, alkylating drug |

Key Differences The target compound’s chloroethylamino group introduces alkylating capability absent in the parent, expanding its utility in drug development. The methoxy group likely reduces redox reactivity, shifting applications from industrial synthesis to biomedicine .

Methoxy-Substituted Quinones

Compounds like ethyl 6-(6-methoxy-2-naphthyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate () share methoxy groups but lack the chloroethylamino moiety. These are typically used in organic synthesis or as intermediates. The target compound’s dual functionalization (methoxy + alkylating group) may confer unique biological activity, such as enhanced DNA crosslinking compared to simpler methoxy-quinones .

Chloroethylamino-Containing Compounds

Nitrogen mustards (e.g., cyclophosphamide) feature chloroethylamino groups but lack the quinone core. This hybrid structure could improve tumor selectivity or reduce resistance mechanisms seen in traditional mustards .

Research Findings and Data

Synthetic Routes The target compound may be synthesized via regioselective alkylation of 2-methoxy-p-benzoquinone, a method highlighted in ’s thesis on quinone alkylation. Chloroethylamine groups could be introduced via nucleophilic substitution or Michael addition .

Comparative Efficacy Table

| Compound | IC50 (Cancer Cells) | Alkylating Efficiency | Redox Activity |

|---|---|---|---|

| Target Compound | ~10 µM (estimated) | High | Moderate |

| p-Benzoquinone | >100 µM | None | High |

| Cyclophosphamide (mustard) | 1–5 µM | High | None |

Biological Activity

p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy- is a synthetic compound with notable biological activities, particularly in the context of cytotoxicity and potential therapeutic applications. This article explores its biological activity through various studies, highlighting mechanisms of action, cytotoxic effects, and implications for cancer therapy.

p-Benzoquinone derivatives are known for their ability to induce cytotoxicity via several mechanisms, primarily through the formation of reactive oxygen species (ROS) and the depletion of cellular antioxidants such as glutathione (GSH). The specific compound in focus, 5-(di-2'-chloroethylamino)-2-methoxy-, is a modified benzoquinone that may exhibit enhanced biological activity due to the presence of the di-2'-chloroethylamino group.

Mechanisms of Cytotoxicity

- Redox Cycling : Quinones can undergo redox cycling, generating ROS that lead to oxidative stress and subsequent cell death. This mechanism is crucial in understanding how these compounds can selectively target cancer cells while sparing normal cells.

- Alkylation of Macromolecules : The electrophilic nature of p-benzoquinone allows it to alkylate essential cellular macromolecules, disrupting normal cellular functions and promoting apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various p-benzoquinone derivatives, including the compound . The following table summarizes key findings from these studies:

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that p-benzoquinone derivatives exhibited significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 6.0 µM, attributed to oxidative stress and cell cycle arrest mechanisms . This suggests potential use in cancer therapeutics.

- Neurotoxicity Evaluation : In PC12 cells, the compound led to increased ROS levels and decreased GSH levels, indicating a mechanism involving oxidative stress that could contribute to neurotoxicity .

- Antimicrobial Activity : Research has shown that certain benzoquinones possess antimicrobial properties against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a broader therapeutic potential beyond oncology .

Implications for Therapeutic Development

The biological activity of p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy- indicates its potential as a lead compound in drug development for cancer therapy and possibly as an antimicrobial agent. The ability to induce oxidative stress selectively in cancer cells could be harnessed in targeted therapies, especially for tumors resistant to conventional treatments.

Q & A

Q. What are the optimal synthetic routes for p-Benzoquinone, 5-(di-2'-chloroethylamino)-2-methoxy-?

The synthesis typically involves nucleophilic substitution reactions. Starting with a hydroquinone derivative, the chloroethylamine groups are introduced via substitution at the 5-position, followed by oxidation to form the benzoquinone core. Key steps include:

- Nucleophilic substitution : Reaction of hydroquinone with di-2'-chloroethylamine under alkaline conditions to attach the chloroethylamino groups.

- Oxidation : Controlled oxidation (e.g., using Ag₂O or FeCl₃) converts hydroquinone to the benzoquinone structure.

- Methoxy group introduction : Methoxy substitution at the 2-position can be achieved via alkylation with methyl iodide or dimethyl sulfate under anhydrous conditions. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to minimize side reactions .

Q. How is the compound characterized to confirm purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the quinone ring).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak matching CHClNO).

- UV-Vis Spectroscopy : Absorbance peaks in the 250–300 nm range reflect the quinone’s conjugated system.

- HPLC : Purity assessment (>95%) using reverse-phase columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How do pH and solvent conditions influence the compound’s reactivity in coupling reactions?

The reactivity of the chloroethylamino and methoxy groups is pH-dependent. For example:

- High pH (≥10) : The amino group is deprotonated, enhancing nucleophilicity for coupling with electrophiles (e.g., carbonyls or aryl halides).

- Low pH (≤5) : Protonation of the amino group reduces reactivity, but the quinone core may undergo redox reactions (e.g., reduction to hydroquinone derivatives). Solvents like DMSO stabilize charge-separated intermediates, while non-polar solvents (toluene) favor radical-mediated pathways. Kinetic studies using stopped-flow techniques reveal rate constants varying by 3–5 orders of magnitude across pH 3–12 .

Q. What structural modifications enhance the compound’s cytotoxic activity against cancer cell lines?

- Chloroethylamino groups : These act as alkylating agents, forming DNA crosslinks. Modifying the chloroethyl chain length (e.g., di-2'-bromoethyl vs. chloroethyl) alters cytotoxicity (IC values range 1–10 μM in HeLa cells).

- Methoxy group position : Relocating the methoxy group from the 2- to 3-position reduces steric hindrance, improving intercalation with DNA base pairs.

- Quinone redox potential : Electron-withdrawing groups (e.g., -NO) increase quinone’s oxidative stress induction, enhancing apoptosis in resistant cell lines. Comparative studies with analogs (e.g., 2,5-bis(di-2'-chloroethylamino)-p-benzoquinone) show a 40% increase in potency due to dual alkylation sites .

Q. How does the compound interact with cellular enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1)?

- Reduction mechanism : NQO1 catalyzes two-electron reduction of the quinone to hydroquinone, generating ROS (reactive oxygen species) in hypoxic tumor microenvironments.

- Inhibition studies : Co-administration with dicoumarol (NQO1 inhibitor) reduces cytotoxicity by 60–70%, confirming NQO1-mediated activation.

- Structural analogs : Derivatives with electron-donating groups (e.g., -OCH) exhibit higher NQO1 substrate specificity (k/K = 1.2 × 10 Ms) compared to electron-withdrawing groups .

Methodological Recommendations

- Contradiction resolution : Conflicting data on cytotoxicity (e.g., IC variability) may arise from cell line heterogeneity. Validate using ≥3 cell lines (e.g., HeLa, MCF-7, A549) and standardized MTT assays .

- Redox studies : Use cyclic voltammetry to quantify quinone’s reduction potential (E vs. Ag/AgCl) and correlate with ROS generation capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.